Telebrix 38

Overview

Description

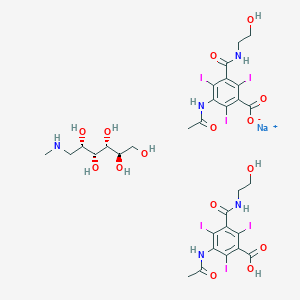

Telebrix 38 is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging. The active ingredient in this compound is ioxitalamic acid, which is utilized in the form of its salts, ioxitalamate sodium and ioxitalamate meglumine . This compound is essential in medical imaging, particularly for enhancing the visibility of internal structures in computed tomography (CT) scans and other radiographic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ioxitalamic acid involves the iodination of a benzoic acid derivative. The process typically includes the following steps:

Nitration: The starting material, a benzoic acid derivative, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amine groups.

Iodination: The amine groups are iodinated to form the triiodinated benzoic acid derivative.

Industrial Production Methods: Industrial production of Telebrix 38 involves large-scale synthesis of ioxitalamic acid followed by its conversion to the sodium and meglumine salts. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The production facilities adhere to stringent regulatory guidelines to maintain the quality and safety of the final product .

Types of Reactions:

Oxidation: Ioxitalamic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common in its typical applications.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation Products: Oxidized derivatives of ioxitalamic acid.

Reduction Products: Reduced forms of the compound, potentially with fewer iodine atoms.

Substitution Products: Compounds where iodine atoms are replaced by other functional groups.

Scientific Research Applications

Telebrix 38 has a wide range of applications in scientific research:

Chemistry: Used as a contrast agent in various analytical techniques to study chemical reactions and molecular structures.

Biology: Employed in imaging studies to visualize biological tissues and organs.

Industry: Utilized in quality control processes and research and development of new imaging technologies.

Mechanism of Action

The primary mechanism of action of Telebrix 38 involves its role as a radiopaque contrast medium. When administered, ioxitalamic acid absorbs X-rays, thereby enhancing the contrast of the images produced during radiographic procedures. This allows for better differentiation of tissues and structures within the body. The compound is not absorbed in the gastrointestinal tract, ensuring it remains within the lumen to provide clear imaging .

Comparison with Similar Compounds

Diatrizoic Acid: Another iodinated contrast medium used in radiographic imaging.

Iohexol: A non-ionic iodinated contrast agent with similar applications.

Iopamidol: Used in various imaging procedures, including CT scans and angiography.

Comparison:

Ionic vs. Non-Ionic: Telebrix 38 (ioxitalamic acid) is an ionic contrast medium, whereas compounds like iohexol and iopamidol are non-ionic. Non-ionic contrast agents generally have lower osmolality and are associated with fewer side effects.

Osmolality: this compound has a higher osmolality compared to non-ionic agents, which can lead to different physiological responses during imaging procedures.

Taste and Tolerability: Studies have shown that this compound is better tolerated in terms of taste compared to some other oral contrast agents.

This compound remains a valuable tool in medical imaging, offering unique advantages in specific diagnostic applications.

Properties

IUPAC Name |

sodium;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H11I3N2O5.C7H17NO5.Na/c2*1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVJWDFLIRHQBE-RZNNTOFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38I6N5NaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37244-85-2 | |

| Record name | Telebrix 38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037244852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.